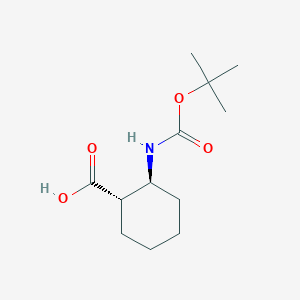

(1S,2S)-Boc-Achc

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEQJDJFJWWURK-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426280 | |

| Record name | (1S,2S)-Boc-Achc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488703-60-2 | |

| Record name | (1S,2S)-Boc-Achc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (1S,2S)-Boc-Achc: A Chiral Building Block for Advanced Drug Discovery

Introduction: (1S,2S)-Boc-Achc, formally known as (1S,2S)-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid, is a valuable chiral building block in modern medicinal chemistry and pharmaceutical development. The presence of the cyclohexane ring introduces conformational rigidity, a desirable feature in the design of peptidomimetics and other bioactive molecules, often leading to enhanced metabolic stability and target specificity. The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality allows for its strategic removal under specific conditions, making it an ideal component in multi-step organic syntheses. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations for researchers, scientists, and drug development professionals.

It is important to note that the abbreviation "Boc-Achc" can sometimes be ambiguous. While this guide focuses on the cyclohexane derivative (CAS No. 488703-60-2), a cyclopentane analog, (1S,2S)-Boc-aminocyclopentane carboxylic acid (CAS No. 143679-80-5), also exists and is used in similar applications[1]. Researchers should always verify the specific compound by its full name or CAS number.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 488703-60-2 | [2][3][4] |

| Molecular Formula | C₁₂H₂₁NO₄ | [2][3][4] |

| Molecular Weight | 243.30 g/mol | [2][4] |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 396.7 ± 31.0 °C (Predicted) | [4] |

| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 4.95 ± 0.28 (Predicted) | [4] |

| Storage Temperature | 2-8°C | [4] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The cyclohexane ring protons would appear as a series of multiplets in the aliphatic region. The protons on the carbons bearing the amino and carboxyl groups would also appear as distinct multiplets.

-

¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the Boc group around 155 ppm and the carboxylic acid carbonyl at a higher chemical shift. The quaternary carbon of the tert-butyl group would be visible, along with the carbons of the cyclohexane ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl stretching of the carboxylic acid and the urethane of the Boc group, typically in the range of 1680-1740 cm⁻¹. The N-H stretch of the Boc-protected amine will appear as a band around 3300-3500 cm⁻¹. The O-H stretch of the carboxylic acid will be a broad band in the region of 2500-3300 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum, depending on the ionization method, would show the molecular ion peak or a protonated molecular ion [M+H]⁺. Common fragmentation patterns would involve the loss of the Boc group or parts of it.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the amino group of the corresponding amino acid, (1S,2S)-2-aminocyclohexanecarboxylic acid, with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Illustrative Synthesis Protocol:

Objective: To synthesize (1S,2S)-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid.

Materials:

-

(1S,2S)-2-aminocyclohexanecarboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or another suitable base

-

An appropriate solvent system (e.g., a mixture of water and an organic solvent like dioxane or THF)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve (1S,2S)-2-aminocyclohexanecarboxylic acid in an aqueous solution of sodium hydroxide.

-

Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate in an organic solvent (e.g., dioxane or THF) dropwise at a controlled temperature (often 0°C to room temperature).

-

Reaction: Allow the reaction mixture to stir for several hours or overnight at room temperature to ensure complete reaction.

-

Work-up:

-

Remove the organic solvent under reduced pressure using a rotary evaporator.

-

Wash the remaining aqueous solution with a non-polar organic solvent (e.g., hexane or ether) to remove any unreacted Boc₂O and other non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with a dilute solution of hydrochloric acid. This will precipitate the product.

-

-

Extraction: Extract the precipitated product into an organic solvent such as ethyl acetate.

-

Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure (1S,2S)-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds, particularly those with a peptide or peptidomimetic backbone. The conformational constraint imposed by the cyclohexane ring can lead to improved binding affinity and selectivity for biological targets.

Use in Peptidomimetics:

The incorporation of this compound into peptide sequences can induce specific secondary structures, such as β-turns, which are often involved in molecular recognition processes. This makes it a valuable tool for designing molecules that can mimic or disrupt protein-protein interactions.

Role as a Chiral Building Block:

As a chiral molecule, this compound allows for the stereospecific synthesis of complex target molecules. This is crucial in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Workflow for Incorporating this compound into a Peptide Synthesis:

The following diagram illustrates a typical workflow for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS).

Caption: Solid-Phase Peptide Synthesis Workflow Incorporating this compound.

Safety and Handling

This compound is classified as an irritant[4]. Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area, such as a chemical fume hood. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place at 2-8°C[4].

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

In case of inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

In case of ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.

Conclusion

This compound is a versatile and valuable chiral building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its conformational rigidity and the presence of a strategically placed protecting group make it an attractive component for the design of novel peptidomimetics and other therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective application in the laboratory. As research in medicinal chemistry continues to advance, the demand for such specialized building blocks is expected to grow, further solidifying the importance of this compound in the development of next-generation pharmaceuticals.

References

(1S,2S)-Boc-Achc: A Technical Guide for Drug Development Professionals

(1S,2S)-N-tert-Butoxycarbonyl-2-aminocyclohexanecarboxylic acid , commonly referred to as (1S,2S)-Boc-Achc , is a synthetic, conformationally constrained amino acid derivative. Its rigid cyclohexane backbone makes it a valuable building block in medicinal chemistry, particularly in the design of peptides and peptidomimetics with enhanced stability and specific secondary structures. This guide provides an in-depth overview of its chemical structure, properties, and applications.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amine group attached to adjacent carbon atoms (C1 and C2). The (1S,2S) stereochemistry defines the specific spatial arrangement of these functional groups, influencing how the molecule interacts with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 488703-60-2 | [1] |

| Molecular Formula | C₁₂H₂₁NO₄ | [1] |

| Molecular Weight | 243.30 g/mol | [1] |

| Appearance | White to off-white solid | Predicted |

| Boiling Point (Predicted) | 396.7 ± 31.0 °C | [] |

| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [] |

| pKa (Predicted) | 4.95 ± 0.28 | Predicted |

| Storage Temperature | 2-8°C | [1] |

Table 2: Spectroscopic Data (Predicted and Comparative)

| Nucleus | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | ~1.4 | Singlet, 9H (Boc group) |

| ~1.2-2.2 | Multiplets (Cyclohexane ring protons) | |

| ~3.5-4.0 | Multiplet (CH-N) | |

| ~2.3-2.6 | Multiplet (CH-COOH) | |

| ~10-12 | Broad singlet (COOH) | |

| ¹³C NMR | ~175-180 | COOH |

| ~155 | C=O (Boc group) | |

| ~80 | Quaternary C (Boc group) | |

| ~50-60 | CH-N and CH-COOH | |

| ~20-35 | Cyclohexane ring carbons | |

| ~28 | CH₃ (Boc group) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves two key steps: the asymmetric synthesis of the parent amino acid, (1S,2S)-2-aminocyclohexanecarboxylic acid, followed by the protection of the amino group with a Boc moiety.

1. Asymmetric Synthesis of (1S,2S)-2-Aminocyclohexanecarboxylic Acid:

Several methods exist for the enantioselective synthesis of the parent amino acid. One established method involves the alkali metal in ammonia reduction of a chiral pyrrolobenzodiazepine-5,11-dione precursor.[3] This multi-step process ultimately yields the enantiomerically pure trans-amino acid.

2. Boc Protection of (1S,2S)-2-Aminocyclohexanecarboxylic Acid:

A general and widely used protocol for the Boc protection of amino acids can be adapted for this specific substrate.

Materials:

-

(1S,2S)-2-aminocyclohexanecarboxylic acid

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Dioxane

-

1N Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) or citric acid for acidification

Procedure:

-

Dissolve (1S,2S)-2-aminocyclohexanecarboxylic acid in a mixture of dioxane and 1N NaOH solution at 0°C (ice bath).

-

Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0°C and acidify to a pH of ~2-3 with a suitable acid (e.g., cold 1N HCl or 10% citric acid solution).

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Development

The primary application of this compound is in solid-phase peptide synthesis (SPPS) . The Boc protecting group is stable under the conditions required for peptide bond formation but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA), allowing for the sequential addition of amino acids to a growing peptide chain.[4]

The incorporation of this compound into a peptide sequence imparts conformational rigidity. This can lead to peptides with:

-

Enhanced proteolytic stability: The unnatural amino acid structure can hinder recognition by proteases.

-

Defined secondary structures: The cyclohexane backbone can induce specific turns or helical conformations.

-

Improved receptor binding affinity and selectivity: By locking the peptide into a bioactive conformation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the incorporation of this compound into a peptide using Boc-based solid-phase peptide synthesis.

References

An In-depth Technical Guide to (1S,2S)-Boc-Achc: A Chiral Building Block for Advanced Drug Discovery

CAS Number: 488703-60-2 Chemical Name: (1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclohexane-1-carboxylic acid

This technical guide provides a comprehensive overview of (1S,2S)-Boc-Achc, a valuable chiral building block for researchers, scientists, and drug development professionals. It details its chemical properties, synthesis, and applications, with a focus on its role in creating conformationally constrained peptides and peptidomimetics.

Introduction

This compound is a protected, non-proteinogenic cyclic β-amino acid. The presence of the cyclohexane ring introduces significant conformational rigidity compared to its linear counterparts. This structural constraint is a powerful tool in medicinal chemistry, as it allows for the design of peptides and peptidomimetics with well-defined three-dimensional structures. Such pre-organization can lead to enhanced biological activity, increased receptor selectivity, and improved metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality is acid-labile, making it suitable for standard solid-phase and solution-phase peptide synthesis strategies.

Chemical Properties

This compound is a white to off-white solid at room temperature. Its fundamental chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 488703-60-2 |

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol |

| IUPAC Name | (1S,2S)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid |

| Synonyms | This compound, Boc-(1S,2S)-2-aminocyclohexanecarboxylic acid, N-Boc-(1S,2S)-2-aminocyclohexane-1-carboxylic acid |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Storage | 2-8°C |

Synthesis

One common strategy for obtaining the cis-β-amino acid scaffold is through the Diels-Alder reaction, followed by a series of transformations to introduce the amino and carboxylic acid functionalities with the desired stereochemistry. Another approach involves the asymmetric hydrogenation of a suitable precursor.

A general workflow for the synthesis starting from a pre-synthesized (1S,2S)-2-aminocyclohexanecarboxylic acid is outlined below.

Technical Guide: (1S,2S)-Boc-Achc for Advanced Peptide Synthesis

Abstract: This document provides a detailed overview of (1S,2S)-Boc-Achc, a protected amino acid derivative crucial for the synthesis of peptidomimetics and other complex molecules in drug discovery. It outlines the compound's chemical and physical properties, its primary application in solid-phase peptide synthesis (SPPS), and a generalized experimental protocol. This guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development.

Introduction

This compound, systematically named (1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclohexane-1-carboxylic acid, is a non-proteinogenic amino acid derivative.[1] Its rigid cyclohexyl backbone is of significant interest in medicinal chemistry for its ability to impart conformational constraints on peptide structures. This rigidity can enhance proteolytic stability, receptor affinity, and bioavailability of peptide-based therapeutics. The tert-butyloxycarbonyl (Boc) protecting group on the amine is fundamental to its use in Boc-based solid-phase peptide synthesis (SPPS), allowing for controlled, stepwise assembly of peptide chains.[2][3][4]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, solubility testing, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C12H21NO4 | [1][5] |

| Molecular Weight | 243.30 g/mol | [1][5][] |

| CAS Number | 488703-60-2 | [5] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | 2-8°C | [1] |

Core Application: Boc-Based Peptide Synthesis

The primary utility of this compound is as a building block in peptide synthesis. The Boc protecting group is stable under coupling conditions but can be selectively removed with a strong acid, such as trifluoroacetic acid (TFA), to allow for the addition of the next amino acid in the sequence. This strategy is particularly advantageous for the synthesis of long or hydrophobic peptides where Fmoc chemistry may be less efficient.[]

The incorporation of the Achc moiety introduces a rigid cyclic constraint into the peptide backbone. This is a key strategy in drug design to "freeze" a peptide into its bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.

Caption: Generalized workflow for Boc-based solid-phase peptide synthesis (SPPS).

Experimental Protocols

Generalized Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a representative cycle for incorporating a Boc-protected amino acid like this compound onto a growing peptide chain attached to a solid support (resin).

Materials:

-

Peptide-resin (with N-terminal Boc group)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

This compound

-

Coupling agent (e.g., HBTU, HATU)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: The peptide-resin is swelled in DCM or DMF for 30 minutes in a reaction vessel.

-

Boc Deprotection: The N-terminal Boc group is removed by treating the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes. This exposes the free amine for the next coupling step.

-

Washing: The resin is thoroughly washed with DCM and DMF to remove residual TFA and cleaved Boc groups.

-

Neutralization: The protonated amine is neutralized by washing with a 5-10% solution of DIEA in DMF to prepare it for coupling. This is followed by further washing with DMF.

-

Coupling:

-

In a separate vial, this compound (typically 3-4 equivalents) is pre-activated by dissolving it in DMF with a coupling agent (e.g., HBTU) and an amine base (DIEA).

-

This activation mixture is added to the reaction vessel containing the resin.

-

The coupling reaction is allowed to proceed for 1-2 hours with agitation.

-

-

Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: Steps 2-6 are repeated for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4]

References

- 1. (1S,2S)-BOC-2-AMINOCYCLOHEXANE CARBOXYLIC ACID | 488703-60-2 [chemicalbook.com]

- 2. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

An In-Depth Technical Guide to (1S,2S)-Boc-Achc: A Cornerstone for Conformationally Constrained Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, the use of non-proteinogenic amino acids is a key strategy for the development of novel therapeutics with enhanced efficacy, stability, and target specificity. Among these, cyclic amino acids are of particular interest for their ability to impart conformational rigidity to peptide backbones. This guide focuses on (1S,2S)-Boc-Achc , a protected cyclic β-amino acid that serves as a vital building block in the synthesis of peptidomimetics and foldamers.

The IUPAC name for this compound is (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid . The "(1S,2S)" designation defines the stereochemistry at the two chiral centers on the cyclohexane ring, leading to a cis relationship between the amino and carboxyl groups. The "Boc" (tert-butyloxycarbonyl) group is an acid-labile protecting group for the amine, making it highly suitable for Boc-based solid-phase peptide synthesis (SPPS).

The incorporation of (1S,2S)-Achc into a peptide chain introduces a significant conformational constraint, limiting the rotational freedom of the peptide backbone. This pre-organization is instrumental in designing peptides that adopt stable, predictable secondary structures, such as helices, turns, or extended strands. Such "foldamers" are invaluable tools for mimicking the secondary structures of proteins, enabling the design of potent and specific inhibitors of protein-protein interactions, as well as developing protease-resistant therapeutic peptides.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| IUPAC Name | (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |

| Synonyms | (1S,2S)-Boc-2-aminocyclohexanecarboxylic acid, Boc-(1S,2S)-ACHC-OH |

| CAS Number | 488703-60-2 |

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol |

| Appearance | White to off-white solid |

| Boiling Point | 396.7 ± 31.0 °C (Predicted) |

| Density | 1.120 ± 0.100 g/cm³ (Predicted) |

| Storage Temperature | 2-8°C |

Core Application: Peptide Synthesis and Conformational Control

The primary application of this compound is in the synthesis of peptides with controlled secondary structures. Unlike linear peptides which can be highly flexible in solution, peptides containing (1S,2S)-Achc are guided into specific conformations.

Studies on oligomers containing the cis-ACHC scaffold have shown that they can induce unique structural motifs. Depending on the sequence and the surrounding amino acids, peptides with cis-ACHC can form extended conformations or participate in the formation of specific helical structures, such as the 11/9-helix in α/β-peptides.[1] Two-dimensional NMR studies on oligomers of cis-ACHC have indicated a preference for extended conformations in solution, which are stabilized by intra-residue hydrogen bonds.[1] This contrasts with its trans-diastereomer, which is a strong promoter of the 14-helix.[2][3] This ability to dictate conformation makes this compound a powerful tool for structure-activity relationship (SAR) studies and the rational design of bioactive peptides.

Below is a conceptual diagram illustrating how a conformationally constrained peptide, or foldamer, can mimic the α-helical binding domain of a protein to inhibit a protein-protein interaction (PPI).

Caption: Conceptual diagram of a foldamer containing (1S,2S)-Achc mimicking a protein's α-helix to inhibit a protein-protein interaction.

Experimental Protocols

Synthesis of this compound

This compound is a commercially available building block and is typically not synthesized in a standard peptide chemistry laboratory. Its synthesis involves a multi-step process to establish the correct stereochemistry and is beyond the scope of routine peptide synthesis.

Boc-Based Solid-Phase Peptide Synthesis (SPPS) of a (1S,2S)-Achc-Containing Peptide

This protocol describes the manual synthesis of a model tripeptide, Ac-L-Ala-(1S,2S)-Achc-L-Leu-NH₂ , on a Rink Amide resin using the Boc/Bzl strategy.

Materials and Reagents:

-

Rink Amide MBHA resin

-

Boc-L-Leu-OH, this compound, Boc-L-Ala-OH

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Acetic anhydride

-

Piperidine (for final cleavage of Fmoc from Rink Amide linker if applicable, though this protocol assumes a Boc-compatible amide linker)

-

Cleavage cocktail: HF/anisole (9:1) or TFMSA/TFA/DCM/thioanisole

-

Diethyl ether (cold)

Protocol Steps:

-

Resin Preparation:

-

Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

-

-

First Amino Acid Coupling (Boc-L-Leu-OH):

-

Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash), then with fresh 50% TFA in DCM for 20 minutes to remove the Boc group from the linker's amine.

-

Washing: Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).

-

Neutralization: Treat the resin with 10% DIPEA in DCM (2x for 5 min each). Wash with DCM (3x).

-

Activation: In a separate vial, dissolve Boc-L-Leu-OH (3 eq.) and HOBt (3 eq.) in DMF. Add DCC (3 eq.) in DCM and allow to pre-activate for 10 minutes at 0°C.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours. Monitor coupling completion with a Kaiser test.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

-

Second Amino Acid Coupling (this compound):

-

Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes, then fresh 50% TFA in DCM for 20 minutes.

-

Washing: Wash with DCM (3x), IPA (2x), and DCM (3x).

-

Neutralization: Treat with 10% DIPEA in DCM (2x for 5 min each). Wash with DCM (3x).

-

Activation & Coupling: Activate this compound (3 eq.) with DCC/HOBt as in step 2 and couple to the resin-bound Leu.

-

Washing: Wash with DMF (3x) and DCM (3x).

-

-

Third Amino Acid Coupling (Boc-L-Ala-OH):

-

Repeat the deprotection, washing, neutralization, activation, and coupling steps with Boc-L-Ala-OH.

-

-

N-terminal Acetylation:

-

After the final Boc deprotection of Ala, neutralize the resin and treat with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DCM for 30 minutes.

-

Wash the resin with DCM (3x) and DMF (3x), then DCM (3x) and dry under vacuum.

-

-

Cleavage and Deprotection:

-

Treat the dried peptide-resin with a cleavage cocktail (e.g., HF/anisole 9:1) for 1 hour at 0°C. (Caution: HF is extremely hazardous and requires specialized equipment and procedures).

-

Evaporate the HF.

-

-

Peptide Precipitation and Purification:

-

Triturate the residue with cold diethyl ether to precipitate the crude peptide.

-

Centrifuge, decant the ether, and wash the peptide pellet with cold ether (3x).

-

Dry the crude peptide.

-

Purify the peptide by reverse-phase HPLC (RP-HPLC).

-

Confirm the identity and purity by mass spectrometry and analytical HPLC.

-

Characterization Methods

-

RP-HPLC: To assess the purity of the final peptide and to purify it from cleavage byproducts and truncated sequences.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and study the conformation of the peptide in solution. Key signals include the amide protons, alpha-protons, and the protons of the cyclohexane ring of the Achc residue.

-

Circular Dichroism (CD) Spectroscopy: To determine the secondary structure content (e.g., helix, sheet, random coil) of the peptide in solution.

The following diagram outlines the iterative workflow of Boc-based solid-phase peptide synthesis.

Caption: Workflow diagram for the solid-phase synthesis of a tripeptide containing (1S,2S)-Achc using the Boc strategy.

Quantitative Data Presentation

The table below summarizes expected analytical and conformational data for the model tripeptide Ac-L-Ala-(1S,2S)-Achc-L-Leu-NH₂ . This data is representative and based on typical values for peptides containing cyclic residues.

| Parameter | Expected Value / Characteristic | Method |

| Molecular Weight | ~382.5 g/mol (as [M+H]⁺) | ESI-MS |

| Purity | >95% | Analytical RP-HPLC |

| ¹H NMR | Amide NHs: 7.0-8.5 ppmAla α-H: ~4.2 ppmAchc α-H & β-H: 3.5-4.5 ppm (complex multiplets)Leu α-H: ~4.3 ppmCyclohexane CH₂: 1.0-2.2 ppm (broad multiplets) | ¹H NMR (in DMSO-d₆) |

| CD Spectrum | Weak bands, characteristic of a random coil or extended structure, potentially with a negative band near 200 nm. | Circular Dichroism (in Methanol) |

| FTIR Spectrum | Amide I band: ~1630-1650 cm⁻¹Amide II band: ~1530-1550 cm⁻¹ | FTIR (solid state or solution) |

Conclusion

This compound is a powerful and versatile building block for the synthesis of conformationally defined peptides. Its rigid cyclohexane core provides a predictable means to control the secondary structure of peptide chains, a critical feature for the design of potent, stable, and specific therapeutic agents. The well-established protocols for Boc-based solid-phase peptide synthesis allow for its straightforward incorporation into a wide variety of peptide sequences. As the demand for novel peptidomimetics and foldamers continues to grow, particularly for targeting challenging protein-protein interactions, the importance of building blocks like this compound in drug discovery and chemical biology will undoubtedly increase.

References

(1S,2S)-Boc-Achc: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

(1S,2S)-N-(tert-Butoxycarbonyl)-2-aminocyclohexanecarboxylic acid , commonly referred to as (1S,2S)-Boc-Achc , is a chiral synthetic amino acid that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its rigid cyclohexyl backbone imparts conformational constraints, making it a valuable building block for the synthesis of peptidomimetics, protease inhibitors, and other complex molecular architectures with therapeutic potential. This in-depth technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound is a white to off-white solid, valued for its stereochemical purity and stability. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine functionality allows for its strategic use in multi-step organic syntheses, particularly in solid-phase peptide synthesis (SPPS).

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₁NO₄ | [1] |

| Molecular Weight | 243.30 g/mol | [1] |

| CAS Number | 488703-60-2 | [1] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | 2-8°C | [1] |

| Predicted Boiling Point | 396.7 ± 31.0 °C | [1] |

| Predicted Density | 1.12 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 4.95 ± 0.28 | [1] |

Table 1: Physicochemical Properties of this compound

| Spectroscopic Data | Expected Chemical Shifts (δ) / Peaks (cm⁻¹) |

| ¹H NMR (CDCl₃, 400 MHz) | ~1.20-2.20 (m, 8H, cyclohexyl-H), ~1.45 (s, 9H, Boc-H), ~3.80-4.00 (m, 1H, CH-N), ~4.80-5.00 (br s, 1H, NH), ~11.0-12.0 (br s, 1H, COOH) |

| ¹³C NMR (CDCl₃, 100 MHz) | ~24-35 (cyclohexyl CH₂), ~55 (CH-N), ~58 (CH-COOH), ~80 (Boc C(CH₃)₃), ~156 (Boc C=O), ~175 (COOH) |

| FTIR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2930 (C-H stretch), ~1710 (C=O stretch, acid), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend) |

| Mass Spectrometry (ESI-MS) | m/z 244.15 [M+H]⁺, 266.13 [M+Na]⁺, 188.11 [M-tBu+H]⁺, 144.10 [M-Boc+H]⁺ |

Table 2: Spectroscopic Data for this compound

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective utilization in research and development.

Synthesis of this compound

The synthesis of this compound involves the asymmetric synthesis of the (1S,2S)-2-aminocyclohexanecarboxylic acid core, followed by the protection of the amino group with a Boc moiety.

Step 1: Asymmetric Synthesis of (1S,2S)-2-Aminocyclohexanecarboxylic Acid

A multi-step synthesis starting from a chiral precursor is employed to establish the desired stereochemistry. A representative method involves the diastereoselective reduction of a chiral bicyclic lactam.[2]

Step 2: Boc Protection of the Amino Group

-

Dissolve (1S,2S)-2-aminocyclohexanecarboxylic acid (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide (2.5 equivalents) and stir the solution until the starting material is fully dissolved.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Acidify the reaction mixture to pH 2-3 with a cold 1 M HCl solution.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude this compound can be purified by one of the following methods:

-

Silica Gel Column Chromatography: Elute with a gradient of methanol in dichloromethane (e.g., 0-10% methanol) to separate the product from impurities.[3]

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate/hexanes mixture) and allow it to cool slowly to form crystals.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on a 100 MHz or higher spectrometer using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Use an electrospray ionization (ESI) source in positive ion mode to observe the protonated molecular ion and other characteristic fragments.

Applications in Drug Development

This compound serves as a crucial chiral building block in the synthesis of a variety of pharmaceutical compounds. Its rigid cyclohexane scaffold helps to pre-organize the molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for biological targets.

Peptidomimetics and Protease Inhibitors

The incorporation of (1S,2S)-Achc into peptide sequences can improve their metabolic stability by making them less susceptible to enzymatic degradation. This is a critical attribute for the development of peptide-based drugs. Furthermore, the constrained conformation of the Achc residue can mimic the transition state of a substrate for a protease, making it a valuable component in the design of potent and selective protease inhibitors for various diseases, including viral infections and cancer.

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for incorporating this compound into a peptide chain using Boc-chemistry-based solid-phase peptide synthesis.

Logical Relationship in Synthesis and Application

The following diagram illustrates the logical progression from the synthesis of this compound to its application in drug discovery.

References

(1S,2S)-Boc-Achc conformational analysis

An In-Depth Technical Guide to the Conformational Analysis of (1S,2S)-Boc-Achc

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-N-tert-butoxycarbonyl-2-aminocyclohexanecarboxylic acid, abbreviated as this compound, is a conformationally constrained amino acid derivative of significant interest in peptidomimetics and drug design. The rigid cyclohexane backbone imposes specific three-dimensional arrangements on peptide structures, influencing their biological activity and stability.[] A thorough understanding of its conformational landscape is therefore critical for the rational design of novel therapeutics. This guide provides a detailed overview of the conformational analysis of this compound, synthesizing data from experimental techniques and computational modeling. It outlines the key experimental protocols and presents a logical framework for its structural elucidation.

Introduction to Conformational Preferences

The conformational behavior of this compound is dominated by the chair conformation of the cyclohexane ring and the relative orientations of the bulky tert-butoxycarbonyl (Boc) amino group and the carboxylic acid group. As a cis-1,2-disubstituted cyclohexane, this compound exists in a dynamic equilibrium between two primary chair conformers. In this specific stereoisomer, one substituent must occupy an axial (a) position while the other occupies an equatorial (e) position. The ring can flip, causing the axial substituent to become equatorial and vice versa.

The two principal conformers are therefore:

-

Conformer A: Carboxylic acid group in an axial position (a) and the Boc-amino group in an equatorial position (e).

-

Conformer B: Carboxylic acid group in an equatorial position (e) and the Boc-amino group in an axial position (a).

The equilibrium between these two conformers is dictated by their relative steric strain. The bulky Boc-amino group experiences significant steric hindrance in the axial position due to 1,3-diaxial interactions with the axial hydrogens on the cyclohexane ring. Consequently, the equilibrium is expected to strongly favor the conformer where the Boc-amino group is in the more stable equatorial position. Computational studies on related molecules confirm that the conformational propensities are strongly influenced by the specific orientation of substituents and the conformation of the cyclohexane ring.[2][3]

Experimental Methodologies and Protocols

The conformational landscape of this compound is primarily investigated using Nuclear Magnetic Resonance (NMR) spectroscopy in solution and Single-Crystal X-ray Diffraction in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the dynamic conformational equilibria of molecules in solution.[4] Key parameters such as vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs) provide critical information about dihedral angles and inter-proton distances, respectively.

Experimental Protocol: ¹H NMR for Conformational Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) to a concentration of approximately 15 mM.[5] The choice of solvent is crucial as it can influence the conformational equilibrium.[2][3]

-

Data Acquisition: Record high-resolution ¹H NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.[5] Acquire standard 1D ¹H spectra as well as 2D experiments like COSY (Correlation Spectroscopy) to assign proton signals and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine spatial proximities.

-

Coupling Constant Analysis: Analyze the multiplicity and splitting patterns of the cyclohexane ring protons. The magnitude of the vicinal coupling constants (³JHH) is related to the dihedral angle (θ) between the coupled protons via the Karplus equation.

-

Large coupling constants (³JHH ≈ 10-13 Hz) are indicative of anti-periplanar relationships (θ ≈ 180°), typically found between axial-axial protons.

-

Small coupling constants (³JHH ≈ 2-5 Hz) suggest syn-clinal (gauche) relationships (θ ≈ 60°), characteristic of axial-equatorial and equatorial-equatorial protons.

-

-

NOE Analysis: Analyze cross-peaks in the NOESY/ROESY spectrum. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons. Strong NOEs between protons in a 1,3-diaxial arrangement can provide definitive evidence for a specific chair conformation.

-

Quantitative Analysis: By measuring the population-weighted average coupling constants, the equilibrium constant (Keq) and the free energy difference (ΔG) between the conformers can be calculated.

Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous, high-resolution structure of the molecule in the solid state.[] This technique reveals precise bond lengths, bond angles, and torsion angles, defining a single, low-energy conformation present in the crystal lattice. While this may not represent the full dynamic picture in solution, it provides a crucial benchmark for the most stable conformer.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of this compound suitable for diffraction (typically 0.1-0.3 mm). A common method is slow evaporation or vapor diffusion, using a solvent system where the compound has moderate solubility (e.g., ethyl acetate/hexane).[7][8]

-

Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head using a cryoloop, often cooled to around 100 K in a nitrogen stream to minimize radiation damage.[7]

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction patterns at numerous orientations.[7]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem to generate an initial electron density map. Build and refine the molecular model against the experimental data until convergence is reached, resulting in a final crystallographic structure.[8][9]

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is an essential complement to experimental methods.[10] It allows for the systematic exploration of the potential energy surface, providing relative energies, optimized geometries, and predicted NMR parameters for all possible conformers.[2][11]

Computational Protocol: DFT-Based Conformational Search

-

Initial Structure Generation: Generate starting geometries for all plausible conformers of this compound, including both chair conformations (ae and ea) and potentially higher-energy twist-boat forms.[2]

-

Geometry Optimization: Perform full geometry optimizations for each starting structure. A common and robust method is the B3LYP functional combined with a Pople-style basis set such as 6-31+G(d,p).[2][3] Include a dispersion correction (e.g., D3) to accurately model non-covalent interactions.

-

Solvation Modeling: Since experimental data is often collected in solution, incorporate solvent effects using a continuum model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[10][12]

-

Energy Calculation: Calculate the final Gibbs free energies (ΔG) for each optimized conformer to determine their relative populations at a given temperature.

-

Property Prediction: For the lowest energy conformers, predict NMR parameters (chemical shifts and coupling constants) to compare directly with experimental data for validation.[13]

Quantitative Data Summary

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer | Substituent Positions | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| A | -COOH (axial), Boc-NH (equatorial) | 0.00 (Global Minimum) | >95% |

| B | -COOH (equatorial), Boc-NH (axial) | > 2.50 | <5% |

| C | Twist-Boat | > 5.00 | <1% |

Note: Values are illustrative and based on steric principles. Actual values would be determined computationally (e.g., B3LYP/6-31+G(d,p) with PCM) or experimentally.

Table 2: Key NMR Coupling Constants (³JHH) and Dihedral Angles

| Proton Pair | Expected Dihedral Angle (θ) | Predicted ³JHH (Hz) - Conformer A | Predicted ³JHH (Hz) - Conformer B |

|---|---|---|---|

| H1(a) - H2(a) | ~180° | ~11.5 | N/A (H2 is equatorial) |

| H1(a) - H6(a) | ~180° | ~11.0 | ~2.5 |

| H1(a) - H6(e) | ~60° | ~4.0 | ~4.5 |

| H2(a) - H3(a) | N/A (H2 is equatorial) | ~3.5 | ~11.5 |

Note: 'a' denotes an axial proton and 'e' an equatorial proton relative to the cyclohexane ring. The observed coupling constants in the experimental spectrum would be a population-weighted average of the values for the contributing conformers.

Conclusion

The conformational analysis of this compound relies on a synergistic application of NMR spectroscopy, X-ray crystallography, and computational modeling. The molecule is expected to exist predominantly in a chair conformation with the sterically demanding Boc-amino group in the equatorial position to minimize unfavorable 1,3-diaxial interactions. The detailed protocols and frameworks presented in this guide provide a robust approach for researchers to fully characterize the three-dimensional structure of this and related constrained amino acids, facilitating their effective application in the design of peptidomimetics and other bioactive molecules.

References

- 2. Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. auremn.org.br [auremn.org.br]

- 5. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The conformations of 13-vertex ML2C2B10 metallacarboranes: experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Conformational landscape of β-cyclodextrin: a computational resource for host-guest modeling in supramolecular systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]

The Cornerstone of Peptide Synthesis: An In-Depth Technical Guide to the Role of the Boc Protecting Group in Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of peptide synthesis and the broader landscape of organic chemistry, the strategic use of protecting groups is fundamental to achieving desired molecular architectures and high-purity compounds. Among the arsenal of protective groups available to the modern chemist, the tert-butoxycarbonyl (Boc) group stands as a venerable and powerful tool for the temporary protection of the α-amino group of amino acids. Its unique chemical properties—robust stability in a wide range of conditions and facile, selective removal under acidic treatment—have cemented its role as a cornerstone of solid-phase peptide synthesis (SPPS) and as a critical reagent in the synthesis of complex pharmaceutical agents.[1] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the core principles of the Boc protecting group. We will delve into the chemical mechanisms of its installation and cleavage, provide detailed, field-proven experimental protocols, and analyze its strategic applications, particularly in the context of challenging peptide sequences. Furthermore, this guide will offer a comparative analysis with other common protecting groups, furnishing the reader with the necessary expertise to make informed decisions in their synthetic endeavors.

The Chemistry of the Boc Group: A Tale of Stability and Controlled Lability

The widespread utility of the Boc group is a direct consequence of its distinct chemical characteristics. As a carbamate, it effectively deactivates the nucleophilicity of the amino group, preventing undesired side reactions during peptide coupling steps.[1] This protection is not absolute but is instead a carefully controlled state of temporary inactivation, reversible under specific and mild conditions.

Key Chemical Properties:

-

Acid Lability: The Boc group's defining feature is its susceptibility to cleavage under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[1] This deprotection proceeds through a mechanism involving the formation of a stable tert-butyl cation, which then fragments into isobutylene and carbon dioxide.[2]

-

Base and Nucleophile Stability: N-Boc-protected amino acids exhibit exceptional stability in the presence of basic and nucleophilic reagents, a critical feature that allows for selective reactions at other functional groups within a molecule.[1]

-

Orthogonality: The Boc group is stable under conditions used for the removal of other protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[2][3] This orthogonality is a foundational principle in complex, multi-step synthetic strategies.[4]

Mechanism of Boc Protection

The introduction of the Boc group is most commonly achieved through the reaction of an amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), under basic conditions.[5] The base, typically sodium hydroxide or triethylamine (TEA), serves to deprotonate the amino group, thereby increasing its nucleophilicity.[5] The enhanced nucleophile then attacks one of the electrophilic carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amino acid, with tert-butanol and carbon dioxide as byproducts.[6]

Caption: Mechanism of N-Boc protection of an amino acid.

Mechanism of Boc Deprotection

The removal of the Boc group is the critical step that enables the stepwise elongation of a peptide chain. This is achieved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).[5] The mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[2] This carbamic acid is unstable and readily decarboxylates to liberate the free amine and carbon dioxide.[2][5]

The generation of the reactive tert-butyl cation is a crucial aspect of this mechanism, as it can lead to side reactions by alkylating nucleophilic residues in the peptide chain.[7][8]

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Experimental Protocols: A Practical Guide

The successful application of Boc chemistry hinges on the meticulous execution of protection and deprotection protocols. The following sections provide detailed, step-by-step methodologies that have been validated in the field.

Boc Protection of an Amino Acid

This protocol describes a general procedure for the N-protection of a free amino acid using di-tert-butyl dicarbonate.

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Solvent system (e.g., 1,4-Dioxane/Water, THF/Water)[1]

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).[1]

-

Add the base (e.g., NaOH, 1.5 - 2.0 eq) and stir until the amino acid is fully dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.[1]

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.[1]

-

Extract the product with ethyl acetate (3x).[1]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

-

Filter and concentrate under reduced pressure to yield the N-Boc protected amino acid.[1]

Causality Behind Choices:

-

Solvent System: A mixed aqueous/organic solvent system is employed to ensure the solubility of both the polar amino acid and the nonpolar Boc anhydride.[9] The choice of organic solvent can influence reaction rates; alcoholic solvents, for instance, have been shown to enhance the rate of Boc protection for aromatic amines.[10]

-

Base: The base is crucial for deprotonating the amino group, which significantly increases its nucleophilicity and reactivity towards the Boc anhydride.

-

Acidification: Acidification of the aqueous layer protonates the carboxylate group of the Boc-amino acid, rendering it less water-soluble and facilitating its extraction into the organic phase.

Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the deprotection of the N-terminal Boc group of a resin-bound peptide during SPPS.

Materials:

-

Peptide-resin with an N-terminal Boc group

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Scavengers (if necessary, see Section 3)

Procedure:

-

Swell the peptide-resin in DCM for 20 minutes.[5]

-

Drain the DCM.

-

Agitate the mixture for 20-30 minutes at room temperature.[3][5] A 5-minute pre-wash with the TFA solution can be beneficial.[3]

-

Drain the TFA solution.

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess TFA.[5]

-

Neutralize the resin by washing with a solution of 5-10% DIEA in DCM (2 times, 5 minutes each).[5]

-

Wash the resin again with DCM (3-5 times) to remove excess DIEA.[5] The resin is now ready for the next coupling step.

Causality Behind Choices:

-

TFA Concentration: A concentration of 25-50% TFA in DCM is typically sufficient to cleave the Boc group efficiently without prematurely cleaving acid-labile side-chain protecting groups or the peptide from the resin.[3][4]

-

Neutralization: The deprotection step leaves the newly freed N-terminal amine as a trifluoroacetate salt.[4] Neutralization with a non-nucleophilic base like DIEA is essential to regenerate the free amine, which is required for the subsequent coupling reaction.[4]

Taming Side Reactions: The Critical Role of Scavengers

A significant challenge in Boc chemistry is the management of the electrophilic tert-butyl cation generated during deprotection.[7] This carbocation can alkylate nucleophilic amino acid side chains, leading to undesired side products.[8] The use of "scavengers" is the most effective strategy to mitigate this issue.[8] Scavengers are nucleophilic compounds added to the deprotection cocktail that are more reactive towards the tert-butyl cation than the sensitive residues of the peptide.[1][8]

Table 1: Common Scavengers for Boc Deprotection

| Sensitive Residue | Common Scavenger(s) | Purpose and Rationale |

| Tryptophan (Trp) | Triethylsilane (TES), Triisopropylsilane (TIS), Anisole, 1,2-Ethanedithiol (EDT) | The electron-rich indole ring of tryptophan is highly susceptible to tert-butylation.[8] Silanes (TES, TIS) are highly effective carbocation scavengers.[1] |

| Methionine (Met) | Thioanisole | The thioether side chain can be alkylated to form a sulfonium salt. Thioanisole effectively prevents this S-alkylation.[8][11] |

| Cysteine (Cys) | Ethanedithiol (EDT) | The free thiol group is a prime target for alkylation.[8] |

| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | The phenolic ring can be alkylated. Phenolic compounds act as decoys for the tert-butyl cation.[1] |

For peptides containing multiple sensitive residues, a scavenger "cocktail" is often employed. A widely used general-purpose cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[4] For more complex peptides, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) offers broader protection.[4]

Strategic Applications: Boc vs. Fmoc in Peptide Synthesis

The two dominant strategies in SPPS are based on the acid-labile Boc group and the base-labile Fmoc group.[11] While the Fmoc/tBu strategy has become more prevalent due to its milder overall conditions, the Boc strategy remains indispensable, particularly for the synthesis of "difficult sequences."[6][7]

Table 2: Comparative Analysis of Boc and Fmoc SPPS Strategies

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Deprotection | Strong acid (e.g., 50% TFA in DCM) | Mild base (e.g., 20% piperidine in DMF) |

| Side-Chain Protection | Acid-labile (benzyl-based, cleaved by HF)[7] | Acid-labile (tBu-based, cleaved by TFA)[11] |

| Final Cleavage | Very strong acid (e.g., HF, TFMSA)[7] | Strong acid (e.g., TFA) |

| Orthogonality | Relies on graded acid lability.[4] | High degree of orthogonality. |

| Automation | Less amenable due to hazardous reagents (HF). | Highly amenable to automation.[6] |

The Boc Advantage for "Difficult Sequences"

"Difficult sequences" are typically those prone to aggregation on the solid support, often due to the formation of stable secondary structures like β-sheets.[5] This aggregation can hinder reagent access, leading to incomplete deprotection and coupling reactions.[12]

The Boc strategy is often favored for synthesizing these aggregation-prone, hydrophobic peptides.[6] The rationale lies in the deprotection step: the use of a strong acid like TFA protonates the N-terminus of every peptide chain.[6] The resulting positive charges create electrostatic repulsion between the chains, which can disrupt the intermolecular hydrogen bonding that drives aggregation, thereby improving solvation and reaction efficiency.[5][13]

Caption: Generalized workflow for Boc-based solid-phase peptide synthesis (SPPS).

Conclusion

The Boc protecting group, introduced in the late 1950s, has profoundly shaped the field of peptide synthesis and remains a vital tool for organic chemists. Its unique combination of stability and controlled acid lability provides a robust and reliable method for the protection of amino groups. While the development of the Fmoc strategy has offered a milder alternative for many applications, the Boc methodology retains a critical role, particularly in overcoming the challenges posed by hydrophobic and aggregation-prone peptide sequences. A thorough understanding of the underlying chemical principles, reaction mechanisms, and potential side reactions, as detailed in this guide, empowers researchers to harness the full potential of Boc chemistry, enabling the successful synthesis of complex peptides and paving the way for new discoveries in drug development and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. wuxibiology.com [wuxibiology.com]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. researchgate.net [researchgate.net]

Introduction: The Role of Conformational Constraint in Drug Design

An In-Depth Technical Guide to (1S,2S)-Boc-Achc in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the development of peptide-based therapeutics is often hampered by inherent limitations such as poor metabolic stability and low oral bioavailability.[1] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a powerful strategy to overcome these hurdles.[2][3] A key approach in designing effective peptidomimetics is the incorporation of conformationally constrained building blocks.

This compound, chemically known as (1R,2S)-2-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, is a protected cyclic β-amino acid that serves as a valuable scaffold in this context.[4][5] Its rigid cyclohexane ring restricts the conformational freedom of the peptide backbone, leading to predictable and stable secondary structures.[6] This pre-organization can enhance binding affinity to biological targets and, crucially, imparts significant resistance to enzymatic degradation by proteases.[3][7] The tert-butyloxycarbonyl (Boc) protecting group facilitates its straightforward incorporation into growing peptide chains using well-established solid-phase synthesis techniques.[8][9] This guide provides a comprehensive overview of the synthesis, applications, and impact of this compound in the rational design of next-generation therapeutics.

Core Concepts in this compound Chemistry

Peptidomimetics and the β-Amino Acid Advantage

Natural peptides, composed of α-amino acids, are often rapidly degraded by peptidases in the body.[1][7] Peptidomimetics aim to retain the biological activity of a parent peptide while improving its drug-like properties.[3] β-amino acids are structural isomers of α-amino acids, featuring an additional carbon atom in the backbone between the amino and carboxyl groups.[2] This seemingly minor change has profound consequences:

-

Proteolytic Stability: The altered backbone is no longer recognized by most common proteases, dramatically increasing the peptide's half-life in biological systems.[3][7]

-

Novel Secondary Structures: The increased flexibility of the backbone allows β-peptides to fold into unique and stable secondary structures, such as various helices (e.g., 12-helix, 14-helix) and sheets, even in short sequences.[6][10]

-

Structural Diversity: Cyclic β-amino acids like (1S,2S)-Achc introduce rigid constraints that act as potent turn or helix inducers, allowing for precise control over the final three-dimensional structure of the molecule.[6]

The Boc Protecting Group in Solid-Phase Peptide Synthesis (SPPS)

The Boc group is an acid-labile protecting group used to temporarily block the Nα-amino group of an amino acid.[9] In the context of Boc-SPPS, the peptide is assembled on a solid resin support through a series of repeating cycles. Each cycle involves two key steps:

-

Deprotection: The Boc group from the N-terminal amino acid of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).[9][11]

-

Coupling: The next Boc-protected amino acid in the sequence is activated by a coupling reagent and reacted with the newly freed N-terminal amine of the resin-bound peptide, extending the chain.[9][12]

This strategy is particularly advantageous for synthesizing complex or hydrophobic peptides.[8] The use of a strong acid like hydrogen fluoride (HF) in the final step cleaves the completed peptide from the resin and removes side-chain protecting groups.[8][11]

Applications in Medicinal Chemistry

The unique structural properties of (1S,2S)-Achc make it a powerful tool for designing potent and stable peptidomimetics across various therapeutic areas.

-

Inhibitors of Protein-Protein Interactions (PPIs): Many disease pathways are driven by PPIs, which often involve large, flat interfaces that are difficult to target with small molecules. Peptidomimetics containing (1S,2S)-Achc can be designed to mimic the bioactive conformation of a key binding motif (e.g., an α-helix or β-turn) of one of the protein partners, leading to potent inhibition. For example, Smac mimetics that target the BIR3 domain of Inhibitor of Apoptosis Proteins (IAPs) have been developed using conformationally constrained scaffolds to enhance binding affinity.[3]

-

Antimicrobial Peptides (AMPs): AMPs represent a promising alternative to conventional antibiotics.[13] They typically function by disrupting bacterial cell membranes.[14] Incorporating (1S,2S)-Achc can stabilize the amphipathic structures crucial for antimicrobial activity while increasing resistance to bacterial proteases, enhancing their therapeutic potential.[15]

-

Receptor Agonists and Antagonists: The conformation of a peptide ligand is critical for its interaction with a G-protein coupled receptor (GPCR). By using (1S,2S)-Achc to lock the peptide into its bioactive conformation, chemists can develop highly potent and selective agonists or antagonists for targets like bradykinin or angiotensin receptors.[4]

-

Anticancer Peptides: Certain cationic peptides exhibit selective toxicity towards cancer cells, whose membranes are often more anionic than those of healthy cells.[14] The enhanced stability and defined structure conferred by (1S,2S)-Achc can lead to the development of more effective and resilient anticancer peptides.[6][14]

Data Presentation: Quantitative Impact of Constrained Peptidomimetics

The incorporation of constrained non-standard amino acids like Achc has a quantifiable impact on biological activity and pharmacokinetic profiles. The following tables summarize representative data for peptidomimetics, illustrating the high potency and improved stability that can be achieved.

Table 1: Representative Biological Activity of Constrained Peptidomimetics (Note: This table includes data from various constrained peptidomimetics to illustrate the potency achievable, as comprehensive data for peptides containing exclusively (1S,2S)-Achc is not centrally compiled.)

| Compound Class | Target / Cell Line | Activity Metric | Value | Reference(s) |

| Smac Mimetic (Fused Bicyclic) | XIAP BIR3 Domain | Binding Affinity (Kᵢ) | 25 nM | [3] |

| Anticancer Peptide (CDAK) | MCF-7 Breast Cancer | Cytotoxicity (IC₅₀) | 190 µg/mL (approx. 70 µM) | [14] |

| Anticancer Peptide (sC18)₂ | A2058 Melanoma | Cytotoxicity (IC₅₀) | 3.9 µM | [6] |

| Antimicrobial Peptide (P4) | E. coli | Inhibition (IC₅₀) | 1.9 µM | [1] |

| Antimicrobial Peptide (P4) | B. subtilis | Inhibition (IC₅₀) | 0.07 µM | [1] |

| Antimicrobial Peptide (MSI-78) | P. aeruginosa | Min. Inhibitory Conc. (MIC) | 1.25 - 40 mg/L | [11] |

| Cyclic Peptide Inhibitor | CTLA-4 / B7-1 | Inhibition (IC₅₀) | 11.5 µM | [16] |

Table 2: Pharmacokinetic Properties of β-Peptides vs. α-Peptides

| Peptide Type | Property | Observation | Implication in Drug Design | Reference(s) |

| α-Peptide | Proteolytic Stability | Rapidly degraded by peptidases. | Short in vivo half-life, limiting therapeutic use. | [1][7] |

| β-Peptide | Proteolytic Stability | Highly resistant to cleavage by pronase, proteinase K, and 20S proteasome. | Significantly longer in vivo half-life. | [7] |

| α-Peptide | Elimination Half-life | Typically very short (minutes). | Frequent dosing or continuous infusion required. | [1] |

| β-Heptapeptide | Elimination Half-life | Measured at 3 to 10 hours in rodents. | Potential for less frequent dosing regimens. | [7] |

| Cyclic Peptides | Oral Bioavailability | Generally poor, but N-methylation and other modifications can improve it. | A major challenge, but solvable with advanced design strategies. | [2] |

Experimental Protocols

Protocol for Boc-SPPS of a Peptide Containing (1S,2S)-Achc

This protocol outlines the manual synthesis of a generic tripeptide (e.g., Ala-Achc-Phe) on a Merrifield resin.

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

Boc-Phe-OH, this compound-OH, Boc-Ala-OH

-

Cesium carbonate (Cs₂CO₃)

-

Dichloromethane (DCM), Dimethylformamide (DMF), Isopropanol (IPA)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Anhydrous Hydrogen Fluoride (HF), Anisole (scavenger)

-

Specialized HF cleavage apparatus

Procedure:

-

Resin Loading (Attachment of the first amino acid): a. Solubilize Boc-Phe-OH with a stoichiometric equivalent of Cs₂CO₃ in methanol and evaporate to dryness to form the cesium salt. b. Swell Merrifield resin (1.0 g) in DMF in a reaction vessel. c. Add the Boc-Phe-OH cesium salt to the resin suspension. d. Heat the mixture at 50°C for 12-24 hours. e. Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

-

Peptide Chain Elongation Cycle (Repeated for each amino acid): a. Swelling: Swell the peptide-resin in DCM (10 mL/g resin) for 15 minutes. b. Deprotection: i. Drain the DCM. Add a solution of 50% TFA in DCM. Agitate for 2 minutes (pre-wash). ii. Drain and add a fresh 50% TFA/DCM solution. Agitate for 20-30 minutes to remove the Boc group. iii. Wash the resin with DCM (3x), followed by IPA (2x), and then DCM (3x). c. Neutralization: i. Add a solution of 5% DIEA in DCM. Agitate for 5 minutes. ii. Repeat the neutralization step. iii. Wash the resin with DCM (5x) to remove excess base. d. Coupling (Incorporation of this compound): i. In a separate vial, dissolve this compound-OH (3 equivalents) and HBTU (3 eq.) in DMF. Add DIEA (6 eq.) to activate. ii. Add the activated amino acid solution to the resin. iii. Agitate at room temperature for 1-2 hours. iv. Perform a Kaiser test to confirm complete coupling (ninhydrin negative). If incomplete, repeat the coupling step. v. Wash the resin with DMF (3x) and DCM (3x). e. Repeat: Repeat steps 2a-2e for the final amino acid (Boc-Ala-OH).

-

Cleavage and Deprotection: a. Dry the final peptide-resin thoroughly under vacuum. b. Place the resin in the reaction vessel of the HF apparatus. Add anisole (1 mL/g resin) as a scavenger. c. Cool the vessel in a dry ice/methanol bath. d. Distill anhydrous HF (10 mL/g resin) into the vessel. e. Stir the mixture at 0°C for 1 hour. f. Remove the HF under vacuum. g. Suspend the residue in cold diethyl ether to precipitate the crude peptide. h. Filter and wash the peptide with more cold ether.

-

Purification: a. Dissolve the crude peptide in an appropriate aqueous solvent system (e.g., water/acetonitrile with 0.1% TFA). b. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). c. Lyophilize the pure fractions to obtain the final peptide as a white powder. d. Confirm identity and purity using mass spectrometry and analytical HPLC.

Protocol for Antimicrobial Activity Assay (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized peptide against a bacterial strain (e.g., E. coli).

Materials:

-

Synthesized, purified peptide

-

Bacterial strain (e.g., E. coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare Bacterial Inoculum: a. Inoculate a single colony of E. coli into MHB and incubate overnight at 37°C. b. Dilute the overnight culture in fresh MHB to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. c. Further dilute this suspension 1:100 in MHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.

-